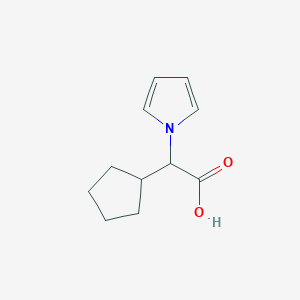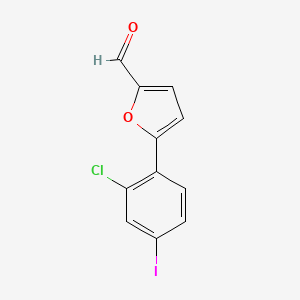![molecular formula C10H12ClN B14884988 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring fused to an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Wolff-Kishner reduction of 2-benzylidene-1-tetralone, which yields the desired cyclopropane-fused product . The reaction conditions often include the use of hydrazine and a strong base, such as potassium hydroxide, under high temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane or isoquinoline rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Cyclopropa[a]naphthalene: This compound has a similar cyclopropane ring fused to a naphthalene moiety.
1a,2,3,3a,4,5,6,7b-Octahydro-1H-cyclopropa[a]naphthalene: Another related compound with a more saturated structure.
Uniqueness
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is unique due to its specific fusion of a cyclopropane ring to an isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-8-7(3-1)6-11-10-5-9(8)10;/h1-4,9-11H,5-6H2;1H |
Clave InChI |
UBQSANGLNBVOHC-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1NCC3=CC=CC=C23.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


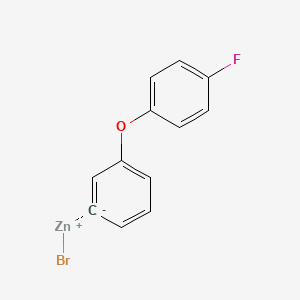
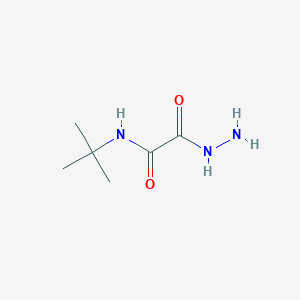

![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
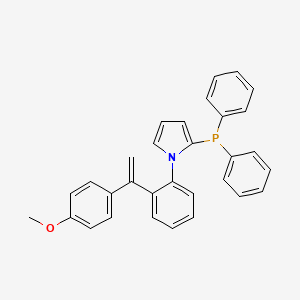
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
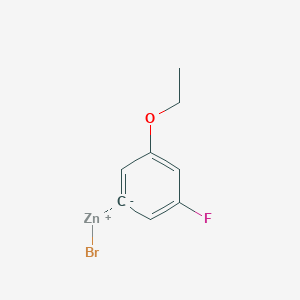
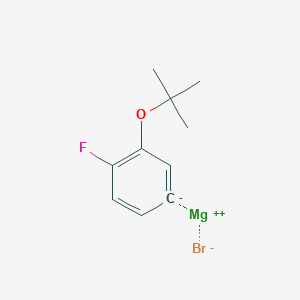
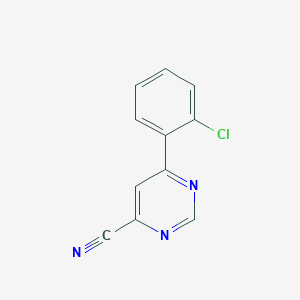
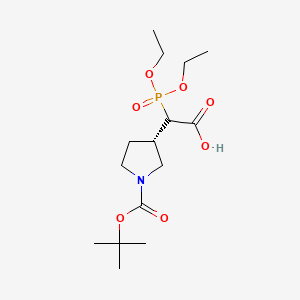
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
